8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Beschreibung
Eigenschaften
IUPAC Name |
8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-4-13(5-3-1)15-18-17-14(22-15)12-19-8-6-16(7-9-19)20-10-11-21-16/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVAPOLUUPTQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Diols and Amines
The spirocyclic core is typically synthesized via acid-catalyzed cyclization of a diol and an amine. For example, reacting 1,5-pentanediol with a protected amine (e.g., tert-butyl carbamate) under acidic conditions forms the azaspiro framework.
Representative Protocol :
- Reactants : 1,5-Pentanediol, tert-butyl carbamate, p-toluenesulfonic acid (PTSA).
- Conditions : Reflux in toluene (110°C, 12 h).
- Yield : ~65% after deprotection with HCl/dioxane.
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-methyl Derivatives
Hydrazide Cyclization
1,3,4-Oxadiazoles are commonly prepared via cyclodehydration of diacylhydrazines. For the 5-phenyl variant:
- Hydrazide Formation : Benzoyl hydrazine is treated with acetic anhydride to form N-acetylbenzohydrazide.
- Cyclization : Phosphorus oxychloride (POCl₃) facilitates cyclodehydration at 80°C for 4 h.
Reaction :
$$
\text{PhCONHNH}2 + \text{Ac}2\text{O} \rightarrow \text{PhCONHAcNH}2 \xrightarrow{\text{POCl}3} \text{PhC}2\text{N}2\text{O} + \text{byproducts}
$$
Chloromethylation
Introducing a chloromethyl group at position 2 involves:
- Mannich Reaction : Oxadiazole, formaldehyde, and HCl gas in dioxane at 50°C.
- Isolation : Neutralization with NaHCO₃ and extraction with dichloromethane.
Coupling Strategies
Nucleophilic Alkylation
The spirocyclic amine undergoes alkylation with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole:
Conditions :
Mechanism :
$$
\text{Spiro-NH} + \text{ClCH}2\text{-Oxadiazole} \xrightarrow{\text{Base}} \text{Spiro-N-CH}2\text{-Oxadiazole} + \text{HCl}
$$
Mitsunobu Reaction
For higher stereochemical control, the Mitsunobu reaction couples the spirocyclic amine with 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole:
Reagents : DIAD, PPh₃, THF, 0°C to RT.
Yield : 80–90%.
Optimization and Industrial Considerations
Challenges in Spirocyclic Synthesis
- Ring Strain : The spiro system’s strain necessitates mild cyclization conditions to prevent decomposition.
- Byproducts : Competing etherification or over-alkylation requires precise stoichiometry.
Oxadiazole Stability
- Thermal Sensitivity : Dehydration at >100°C can degrade the oxadiazole ring.
- Moisture : Hydrolysis risk mandates anhydrous conditions during chloromethylation.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | K₂CO₃, MeCN, 60°C | 60–75 | 90–95 | Moderate |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 80–90 | 95–98 | Low |
| One-Pot Cyclization | POCl₃, DMF, 80°C | 50–60 | 85–90 | High |
Analyse Chemischer Reaktionen
Types of Reactions
8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being explored for its potential antimicrobial and anticancer properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant biological activity, including cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluating the anticancer properties of related spirocyclic compounds showed promising results against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Compounds similar to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane demonstrated IC50 values in the low micromolar range, indicating potent activity against these malignancies .
Material Science
The compound's unique structure makes it suitable for the development of advanced materials. Its potential applications include:
- Chemical Sensors : The oxadiazole moiety can enhance the sensitivity and selectivity of sensors for detecting various analytes.
- Polymeric Materials : The spirocyclic framework may contribute to the mechanical strength and thermal stability of polymers.
Organic Synthesis
In synthetic organic chemistry, 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) allows chemists to tailor derivatives with specific functionalities.
Wirkmechanismus
The mechanism of action of 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Varying Substituents
The spirocyclic core is a common scaffold in medicinal chemistry. Key structural analogs include:
Key Observations :
- Indole analogs (e.g., ) exhibit strong hydrogen-bonding interactions, evidenced by IR NH stretches (~3348 cm⁻¹), and are synthesized via Pd-catalyzed cross-coupling.
- Fluorinated analogs (e.g., ) demonstrate high receptor selectivity and utility in positron emission tomography (PET) imaging.
Comparison with Non-Spiro Oxadiazole Derivatives
Compounds bearing the 5-phenyl-1,3,4-oxadiazole moiety but lacking the spirocyclic core ():
| Compound ID | Structure | Melting Point (°C) | Yield (%) | IR Features (cm⁻¹) |
|---|---|---|---|---|
| 6c | N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan | 166–167 | 41 | C=N (1600), C=O amide (1680), NH (3348) |
| 6d | N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan | 295–296 | 88 | C=N (1595), C=O amide (1675), NH (3350) |
| 6e | 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylallylidene)furan | 158–159 | 91 | C=N (1605), C=O amide (1690), NH (3340) |
Key Observations :
- The spirocyclic core in the target compound likely increases rigidity and thermal stability compared to linear furan-based analogs (e.g., 6c–6e).
- Higher melting points in nitro-substituted derivatives (e.g., 6d, 295–296°C) suggest enhanced crystallinity due to polar nitro groups .
Key Observations :
Biologische Aktivität
The compound 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule characterized by its spirocyclic structure and oxadiazole moiety. This unique configuration is believed to endow the compound with significant biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is , with a complex spirocyclic framework that enhances its chemical reactivity and biological interactions. The presence of the 1,3,4-oxadiazole ring is particularly significant as it is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:
Molecular Targets:
- σ1 Receptors: The compound has shown binding affinity for σ1 receptors, which are implicated in various neurological and oncological processes .
- Enzymatic Inhibition: It may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
Biochemical Pathways:
The modulation of these targets can lead to alterations in critical pathways involved in cell growth and apoptosis, contributing to its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds generally exhibit significant antimicrobial properties. For example:
- Broad-Spectrum Activity: Compounds similar to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane have been reported to demonstrate effective action against both Gram-positive and Gram-negative bacteria .
| Microbial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating strong cytotoxic effects .
| Cell Line | IC50 Value (µM) |
|---|---|
| HUH7 (liver carcinoma) | 10.1 |
| MCF7 (breast cancer) | 18.78 |
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane exhibited potent antibacterial activity against Bacillus species. The results indicated a stronger effect against Gram-positive bacteria compared to Gram-negative strains .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were tested against multiple cancer cell lines. The results showed that several derivatives had moderate to severe cytotoxic effects on HUH7 cells and were identified as potential candidates for further development into therapeutic agents due to their promising IC50 values .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane?
- Methodology : Synthesis typically involves multi-step reactions starting with spirocyclic intermediates like 1,4-dioxa-8-azaspiro[4.5]decane. A common route includes coupling the oxadiazole moiety via nucleophilic substitution or click chemistry under anhydrous conditions. Controlled parameters (e.g., temperature, solvent polarity) are critical to avoid side reactions .
- Advanced Note : Optimize yields using microwave-assisted synthesis or flow chemistry for scale-up consistency .
Q. How is structural elucidation performed for this compound?
- Methodology : Use NMR (¹H, ¹³C, DEPT) to confirm spirocyclic and oxadiazole moieties. Mass spectrometry (HRMS) validates molecular weight, while IR identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). X-ray crystallography resolves stereochemical ambiguity .
- Data Interpretation : Discrepancies in NMR splitting patterns may arise from restricted rotation in the spirocyclic system; use variable-temperature NMR to confirm .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : Store under inert gas (argon) at 2–8°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How does the spirocyclic-oxadiazole hybrid influence receptor binding in neurological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with GABA-A or serotonin receptors. Compare binding affinities with structural analogs (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one derivatives) .
- Contradiction Alert : Some analogs show neuroprotective activity (IC₅₀ ~20 µM in MCF-7 cells), while others exhibit cytotoxicity; validate via patch-clamp electrophysiology to resolve mechanistic differences .
Q. What strategies resolve contradictory bioactivity data in antioxidant vs. cytotoxic assays?
- Methodology : Use redox-sensitive probes (e.g., DCFH-DA) to quantify ROS scavenging. Pair with apoptosis assays (Annexin V/PI staining) to distinguish cytoprotective vs. cytotoxic effects. Adjust substituents on the phenyl ring to modulate redox potential .
- Case Study : A derivative with a 3-fluorophenyl group showed 156.3 µM IC₅₀ in antioxidant assays but 20 µM cytotoxicity in MCF-7 cells, suggesting dual mechanisms dependent on cellular context .
Q. How can in silico ADMET profiling guide lead optimization?
- Methodology : Use SwissADME or ADMETLab to predict permeability (LogP ~2.5), CYP450 inhibition, and hERG liability. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising spirocyclic rigidity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Employ chiral HPLC (Chiralpak IA/IB columns) to monitor enantiomers. Use asymmetric catalysis (e.g., BINAP ligands) during key steps like spirocyclization .
- Data Conflict : Batch-to-batch variability in enantiomeric excess (ee) may arise from trace metal impurities; implement ICP-MS for quality control .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
